3-(4-Phenylpiperazine-1-carbonyl)chromen-4-one
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Overview
Description
3-(4-Phenylpiperazine-1-carbonyl)chromen-4-one is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which combines a chromen-4-one moiety with a phenylpiperazine group. The presence of these functional groups contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylpiperazine-1-carbonyl)chromen-4-one typically involves the reaction of chromen-4-one derivatives with phenylpiperazine. One common method involves the acylation of chromen-4-one with 4-phenylpiperazine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylpiperazine-1-carbonyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phenylpiperazine group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
3-(4-Phenylpiperazine-1-carbonyl)chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Phenylpiperazine-1-carbonyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine group is known to interact with neurotransmitter receptors, while the chromen-4-one moiety may inhibit certain enzymes or signaling pathways. These interactions can lead to various biological effects, such as modulation of neurotransmission or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazine-1-carbonyl)chromen-4-one: Similar structure but with a different position of the carbonyl group.
3-(4-Phenylpiperazine-1-carbonyl)-2H-chromen-2-one: Another structural isomer with different chemical properties.
Uniqueness
3-(4-Phenylpiperazine-1-carbonyl)chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both neurotransmitter receptors and enzymes makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
3-(4-phenylpiperazine-1-carbonyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19-16-8-4-5-9-18(16)25-14-17(19)20(24)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKCZHPUVLLPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=COC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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